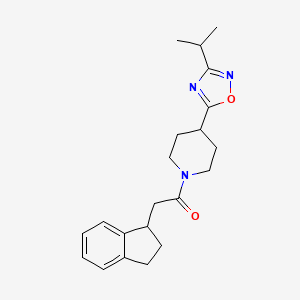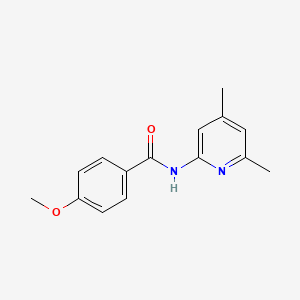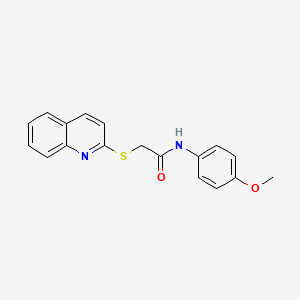
5-(3-ethoxy-4-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 5-(3-ethoxy-4-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one often involves complex reactions with various reagents and conditions. For instance, Gomathi Vellaiswamy and S. Ramaswamy (2017) synthesized Co(II) complexes using related compounds by utilizing elemental analysis, FT-IR, electronic, EI mass, Powder XRD spectra, and magnetic moment measurements (Vellaiswamy & Ramaswamy, 2017).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using various spectroscopic and crystallographic techniques. V. Nesterov (2004) described the structural conformation of 3,5-Bis(4-methoxybenzylidene)-1-methyl-4-piperidone, a compound with structural similarities, using X-ray crystallography (Nesterov, 2004).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often lead to the formation of novel structures with varied properties. For example, S. A. Halim and M. Ibrahim (2022) studied the ring opening followed by ring closure reactions in the synthesis of novel compounds, highlighting the complexity and versatility of chemical transformations (Halim & Ibrahim, 2022).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are critical in understanding the behavior of such compounds. Studies like those conducted by R. Q. Lamphon et al. (2004), which investigate the condensation and cyclocondensation of related compounds, provide insight into their physical characteristics (Lamphon et al., 2004).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability under different conditions, are essential for understanding the potential applications of these compounds. Studies like those by P. S. Patel et al. (2010) offer insights into the synthesis and reactivity of related compounds (Patel et al., 2010).
Applications De Recherche Scientifique
Synthesis and Biological Activity
- A study explored the synthesis and pharmacological evaluation of novel derivatives with similar structural features, showing significant antimicrobial activity against various microorganisms, suggesting the potential for these compounds in developing new antibacterial and antifungal agents (Suresh et al., 2016).
Antioxidant Properties
- Thiazolidinone derivatives were synthesized and characterized, showing efficiency as antioxidants for local base stock oil, indicating their potential in industrial applications to improve the oxidative stability of oils (Mohammed et al., 2019).
Molecular Stability and Docking Studies
- Molecular stabilities, conformational analyses, and docking studies of benzimidazole derivatives bearing 1,2,4-triazole highlighted the anti-cancer properties of these compounds, showcasing their relevance in medicinal chemistry and drug design (Karayel, 2021).
Pharmaceutical Applications
- Research on esters derived from specific benzoic acid and substituted 1-piperidineethanol demonstrated potent agonistic activities on 5-HT4 receptors, suggesting the utility of these compounds in developing drugs for gastrointestinal and psychiatric disorders (Yang et al., 1997).
Propriétés
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-3-23-15-10-13(4-5-14(15)21)11-16-17(22)19-18(24-16)20-8-6-12(2)7-9-20/h4-5,10-12,21H,3,6-9H2,1-2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULMASHEVZYKOF-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCC(CC3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)N3CCC(CC3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzyl-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546283.png)



![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5546325.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5546341.png)


![2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5546358.png)

![9-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5546379.png)